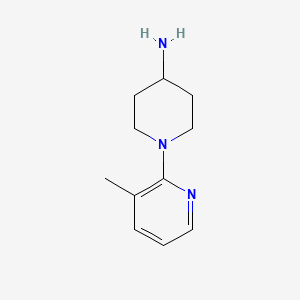

4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE

描述

Broad Significance of Substituted Piperidines in Contemporary Chemical Research

Substituted piperidines, six-membered heterocyclic rings containing a nitrogen atom, are fundamental building blocks in modern organic and medicinal chemistry. Their non-planar, three-dimensional structure allows for specific spatial arrangements of substituents, which is highly advantageous for creating precise interactions with biological targets like proteins and enzymes. nih.gov This structural feature is a key reason why the piperidine (B6355638) moiety is present in a vast array of natural products, agrochemicals, and, most notably, in over a hundred commercially available pharmaceuticals. nih.govijnrd.org These drugs span a wide range of therapeutic areas, including antipsychotics, antihistamines, and analgesics. ijnrd.orgwikipedia.org

The development of efficient and stereoselective methods for the synthesis of substituted piperidines is an active and critical area of research. mdpi.com Novel synthetic strategies, including catalytic hydrogenations, cyclization reactions, and multi-component reactions, are continuously being explored to access diverse and complex piperidine derivatives. chemicalbook.com The ability to introduce a variety of substituents onto the piperidine ring with high control over their spatial orientation is crucial for fine-tuning the pharmacological properties of new chemical entities. mdpi.combldpharm.com

Foundational Role of 4-Aminopiperidine (B84694) Scaffolds in Heterocyclic Synthesis and Design

Within the broader class of substituted piperidines, the 4-aminopiperidine scaffold is of particular importance. This structure provides a versatile platform for the synthesis of a wide range of more complex molecules. The presence of two nitrogen atoms—the ring nitrogen and the 4-amino group—allows for selective functionalization, enabling the construction of diverse molecular architectures. drugbank.com

The 4-aminopiperidine core is a key component in the development of new therapeutic agents. For instance, it has been identified as a crucial scaffold for inhibitors of hepatitis C virus (HCV) assembly and has been the starting point for medicinal chemistry campaigns to develop new antiviral drugs. nih.gov Furthermore, derivatives of 4-aminopiperidine have been investigated as potent inhibitors of protein kinase B (Akt), a significant target in cancer therapy. acs.org The ability to modify the substituents on the 4-aminopiperidine scaffold allows for the optimization of activity, selectivity, and pharmacokinetic properties of drug candidates. acs.orggoogle.com

Overview of Academic Research Pertaining to 4-Amino-1-(3-methyl-2-pyridyl)piperidine and Analogous Structures

The specific compound, this compound, has emerged as a molecule of interest within the research community. While extensive peer-reviewed articles focusing solely on this compound are not abundant, its availability from commercial suppliers indicates its utility in synthetic and medicinal chemistry research. bldpharm.comscbt.com

Physicochemical and spectroscopic data for this compound are available from various chemical suppliers, which is essential for its characterization and use in further research. This includes data from techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). chemicalbook.combldpharm.comrsc.orgnist.gov

The synthesis of structurally similar compounds, such as 3-amino-piperidine derivatives, has been described in the patent literature, suggesting potential synthetic routes to this compound. google.com These synthetic strategies often involve the reduction of a corresponding nitro-tetrahydropyridine precursor. google.com The exploration of analogous structures provides valuable insights into the chemical space around this important scaffold.

Interactive Data Tables

Below are interactive tables summarizing key data related to the compounds discussed in this article.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 902837-09-6 | chemicalbook.com |

| Molecular Formula | C11H17N3 | chemicalbook.com |

| Molecular Weight | 191.27 g/mol | chemicalbook.com |

| Predicted Boiling Point | 334.0±42.0 °C | chemicalbook.com |

| Predicted Density | 1.069±0.06 g/cm³ | chemicalbook.com |

Spectroscopic Data Availability for this compound and Related Compounds

| Spectroscopic Technique | Availability for this compound | Availability for Related Piperidines | Source |

|---|---|---|---|

| 1H NMR | Available from suppliers | Data available for various derivatives | chemicalbook.combldpharm.comrsc.org |

| 13C NMR | Available from suppliers | Data available for various derivatives | bldpharm.comrsc.org |

| Infrared (IR) Spectroscopy | Data likely available | Spectra available for piperidine and derivatives | nist.govchemicalbook.comnist.gov |

| Mass Spectrometry (MS) | Available from suppliers | Data available for various derivatives | bldpharm.comacs.org |

| High-Performance Liquid Chromatography (HPLC) | Available from suppliers | Used for analysis of related compounds | bldpharm.comacs.org |

| Ultra-Performance Liquid Chromatography (UPLC) | Available from suppliers | - | bldpharm.com |

属性

IUPAC Name |

1-(3-methylpyridin-2-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-9-3-2-6-13-11(9)14-7-4-10(12)5-8-14/h2-3,6,10H,4-5,7-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDSFHSPUSUMIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70639902 | |

| Record name | 1-(3-Methylpyridin-2-yl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-09-6 | |

| Record name | 1-(3-Methylpyridin-2-yl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Amino 1 3 Methyl 2 Pyridyl Piperidine and Its Congeners

Strategic Formation of the Piperidine (B6355638) Ring System

The construction of the piperidine core is a foundational step in the synthesis of its complex derivatives. Modern organic chemistry offers a diverse toolkit for this purpose, allowing for control over substitution patterns and stereochemistry.

One of the most direct methods for synthesizing the piperidine skeleton is the catalytic hydrogenation of a corresponding pyridine (B92270) derivative. nih.gov This approach is attractive due to the commercial availability of a wide range of substituted pyridines. dicp.ac.cn However, the aromaticity of the pyridine ring and the potential for catalyst poisoning by the nitrogen lone pair on both the starting material and the product can present challenges, sometimes necessitating harsh conditions like high temperature and pressure. google.com

Modern strategies have focused on developing milder and more efficient catalytic systems. This includes the use of pyridinium (B92312) salts, which lowers the resonance energy of the aromatic system and facilitates reduction. dicp.ac.cngoogle.com Furthermore, electrocatalytic methods have emerged as a sustainable alternative to traditional thermochemical processes. nih.gov Electrocatalytic hydrogenation can proceed at ambient temperature and pressure, utilizing an electric current to drive the reaction, thus avoiding the need for high-pressure hydrogen gas. nih.govacs.org

Recent research has demonstrated the efficacy of various catalysts for this transformation. Rhodium-on-carbon (Rh/C) has been used in an anion-exchange membrane (AEM) electrolyzer to achieve quantitative conversion of pyridine to piperidine with a 98% yield. nih.govacs.org Other approaches include asymmetric transfer hydrogenation, which can introduce chirality during the reduction process. For instance, a rhodium complex in conjunction with a formic acid/triethylamine mixture can effectively reduce N-benzylpyridinium salts to furnish chiral piperidines. dicp.ac.cn

| Catalytic System | Substrate Type | Key Conditions | Outcome | Reference |

|---|---|---|---|---|

| Rh/C Cathode | Pyridine | Ambient temp/pressure, AEM electrolyzer | 98% yield of piperidine | nih.govacs.org |

| [RhCp*Cl2]2 / KI | N-benzylpyridinium salts | Formic acid/triethylamine, transfer hydrogenation | Synthesis of chiral piperidines | dicp.ac.cn |

| Pd-C | Pyridine Carboxamides | Methanol, HCl, room temp, 1 atm H2 | Direct formation of piperidine derivative hydrochlorides | google.com |

| Borane | Pyridines | Ammonia (B1221849) borane, metal-free transfer hydrogenation | Good yields, cis-selectivity | organic-chemistry.org |

Intramolecular cyclization involves the formation of the piperidine ring from a single, appropriately functionalized acyclic precursor. nih.gov This strategy offers excellent control over the placement of substituents and the creation of stereocenters. The key is designing a linear substrate containing a nitrogen source (typically an amine) and a reactive group that can participate in ring closure. nih.gov These approaches can be broadly categorized by the nature of the bond-forming event.

Transition metal catalysis provides a powerful means for effecting intramolecular cyclizations under mild conditions. nih.gov Catalysts based on palladium, gold, scandium, and ruthenium have been successfully employed. For example, palladium catalysts can promote the intramolecular hydroamination of unactivated alkenes, a reaction that tolerates acid-sensitive functional groups. organic-chemistry.org The aza-Heck reaction is another palladium-catalyzed process that can form piperidine rings via a 6-exo cyclization. mdpi.com

Gold(I) complexes have been used to catalyze the oxidative amination of non-activated alkenes, where a double bond is difunctionalized while simultaneously forming the N-heterocycle. nih.gov Metal triflates, such as scandium triflate (Sc(OTf)₃), have proven effective in catalyzing diastereoselective nucleophilic substitution reactions on 2-acyloxypiperidines, which are themselves prepared via cyclization methods, demonstrating the utility of metals in both forming and functionalizing the piperidine ring. nih.gov

Radical reactions offer a distinct set of strategies for piperidine synthesis, often proceeding through pathways complementary to ionic methods. nih.gov These reactions typically involve the generation of a radical species that cyclizes onto an unsaturated moiety within the same molecule. A notable advancement is the development of enantioselective methods. For instance, a chiral copper catalyst can be used for the δ C-H cyanation of acyclic amines. nih.gov This process operates via a radical relay mechanism, where an N-centered radical initiates an intramolecular 1,5-hydrogen atom transfer (HAT), leading to a carbon radical at the δ-position, which is then trapped by cyanide to form an enantioenriched δ-amino nitrile, a direct precursor to chiral piperidines. nih.gov

Other radical strategies include photoredox catalysis, where light-driven single-electron transfer (SET) can generate an aryl radical from a linear aryl halide precursor, which then undergoes regioselective cyclization to form complex spirocyclic piperidines. nih.gov Cobalt and triethylborane (B153662) have also been used to initiate radical cyclizations of substrates like amino-aldehydes and 1,6-enynes, respectively. nih.govmdpi.com

| Initiation Method | Catalyst/Reagent | Substrate Type | Key Transformation | Reference |

|---|---|---|---|---|

| Asymmetric Catalysis | Chiral Copper(II) catalyst | Acyclic amines | Enantioselective δ C-H cyanation via HAT | nih.govnih.gov |

| Photoredox Catalysis | Organic photoredox catalyst (P1), DIPEA | Linear aryl iodides | Aryl radical formation and spirocyclization | nih.gov |

| Metal Catalysis | Cobalt(II) complex | Linear amino-aldehydes | Intramolecular cyclization | nih.govmdpi.com |

| Radical Initiator | Triethylborane | 1,6-enynes | Intramolecular cyclization to alkylidene piperidines | mdpi.com |

Electrophilic cyclization is a classic and reliable method for constructing piperidine rings. nih.govresearchgate.net The strategy involves the reaction of an unsaturated amine (e.g., a pentenylamine) with an electrophile. The electrophile adds to the double bond, creating a cationic intermediate that is then trapped intramolecularly by the nitrogen nucleophile to close the ring. A common variant is haloamidation, where a halogen source (like iodine or bromine) acts as the electrophile. dtic.milrsc.org This approach allows for the stereoselective formation of substituted piperidines, with the newly incorporated halogen serving as a handle for further functionalization. rsc.org The reaction can be catalyzed by various agents, and a range of electrophiles beyond halogens can be employed. researchgate.netucsf.edu

Intermolecular strategies build the piperidine ring by combining two or more separate molecular fragments. nih.gov These methods, particularly cycloadditions, are powerful for rapidly assembling molecular complexity. They are often classified by the number of atoms each component contributes to the new ring (e.g., [4+2], [3+3]).

Formal [3+3] cycloadditions are typically stepwise processes that combine two three-atom fragments. rsc.orgrsc.org One such approach involves the reaction of an aziridine (B145994) with a palladium-trimethylenemethane (Pd-TMM) complex, which provides functionalized piperidines in excellent yields. whiterose.ac.uk Another [3+3] strategy relies on a Knoevenagel condensation followed by a 6π-electron electrocyclic ring closure. rsc.orgrsc.org

The aza-Diels-Alder reaction, a [4+2] cycloaddition, is a well-established method for creating dihydropyridine (B1217469) rings, which can be subsequently reduced to piperidines. dtic.mil More recent developments include tunable annulation protocols where the reaction pathway can be switched between a [4+2] cycloaddition (to form piperidines) and a [3+2] cycloaddition (to form pyrrolidines). nih.govrsc.orgrsc.org This control can be achieved by carefully selecting the halogenation reagent (e.g., NBS vs. NIS), concentration, and solvent, which dictates whether the mechanism proceeds through a polar or radical pathway. nih.govrsc.org Additionally, [5+1] annulation methods have been reported, such as an iridium-catalyzed "hydrogen borrowing" cascade that combines a diol with an amine to form two new C-N bonds and construct the piperidine ring. nih.gov

| Annulation Type | Key Reagents/Catalyst | Description | Reference |

|---|---|---|---|

| [3+3] Cycloaddition | Pd-TMM complex | Reaction of an activated aziridine with a trimethylenemethane precursor. | whiterose.ac.uk |

| [3+3] Cycloaddition | Base-catalyzed | Knoevenagel condensation followed by electrocyclic ring closure. | rsc.orgrsc.org |

| [4+2] Cycloaddition | Lewis acids, Chiral Boron reagents | Aza-Diels-Alder reaction between imines and dienes. | dtic.mil |

| Tunable [4+2]/[3+2] | NBS or NIS, photoredox catalyst | Divergent annulation of alkenes with bifunctional reagents, controlled by reagents/conditions. | nih.govrsc.orgrsc.org |

| [5+1] Annulation | Iridium(III) catalyst | "Hydrogen borrowing" cascade involving a diol and an amine. | nih.gov |

Intermolecular Annulation and Cycloaddition Reactions in Piperidine Synthesis

Reductive Amination Protocols for Piperidine Ring Formation

Reductive amination is a robust and widely utilized method for the formation of the piperidine ring, typically involving the condensation of an amine with a dicarbonyl compound followed by reduction. mdpi.com This approach is often applied in [5+1] annulation strategies. mdpi.com The versatility of this method allows for the use of various reducing agents and starting materials to achieve the desired piperidine skeleton.

Key strategies often begin with the synthesis of a suitable precursor. For instance, a four-step process can be employed starting from N-Boc-piperidin-4-one and 3,4-dichloroaniline (B118046) to create a key intermediate scaffold. researchgate.net A common approach involves the reaction of a ketone, such as N-benzyl-4-piperidone, with an orthoformate in an acidic alcohol solution to form a ketal. This intermediate then reacts with a carbamate (B1207046) like tert-butyl carbamate to generate an imine, which is subsequently reduced via Pd/C catalytic hydrogenation to yield the aminopiperidine product. google.com This method is advantageous due to its short synthetic route and the use of readily available materials. google.com

The choice of reducing agent is critical and depends on the substrate and desired selectivity. A comparative study of various reductive amination methods highlights the distinct advantages and disadvantages of different reagents. researchgate.net

| Reducing Agent | Typical Conditions | Advantages | Drawbacks | Reference |

|---|---|---|---|---|

| H₂/Pd/C | Hydrogen gas, Palladium on carbon catalyst | Clean, high yielding for certain substrates | Requires specialized pressure equipment; may not be suitable for all functional groups | google.comresearchgate.net |

| NaBH₄ (Sodium borohydride) | Methanol solvent, often requires reflux | Inexpensive, easy to handle | Less selective, can reduce other functional groups | researchgate.netresearchgate.net |

| NaBH₃CN (Sodium cyanoborohydride) | Methanol solvent, mild conditions (-20 °C to RT) | Mild, selective for imines over ketones/aldehydes | Highly toxic (cyanide source) | researchgate.netchim.it |

| NaBH(OAc)₃ (Sodium triacetoxyborohydride) | DCE solvent, room temperature | Mild, non-toxic, highly selective, broad substrate scope | More expensive than other borohydrides | researchgate.net |

The double reductive amination (DRA) of dicarbonyl compounds, particularly those derived from sugars, represents a direct pathway to polyhydroxylated piperidines. chim.it For example, a 1,5-dicarbonyl sugar derivative can be cyclized using ammonium (B1175870) formate (B1220265) as the nitrogen source and NaBH₃CN as the reductant to produce deoxynojirimycin (DNJ) derivatives in high yield. chim.it

Oxidative Amination of Non-Activated Alkenes

More contemporary methods for piperidine synthesis involve the oxidative amination of non-activated alkenes, which allows for the difunctionalization of a double bond while simultaneously forming the N-heterocycle. mdpi.comnih.gov This strategy avoids the pre-functionalization required in classical routes. A notable example is a gold(I)-catalyzed reaction that uses an iodine(III) oxidizing agent to cyclize an alkene, forming a substituted piperidine with a new C-N and C-O bond. mdpi.comnih.gov

Recent developments have focused on dual catalytic systems to achieve this transformation under mild conditions. One such method combines photoredox and copper catalysis for the intermolecular oxidative amination of unactivated alkenes. epfl.chnih.gov In this process, a photochemically generated amidyl radical adds to the alkene to form an alkyl radical. This radical is then trapped by a copper species, which mediates a β-hydride elimination to yield an allylic amine and a reduced copper catalyst, which is then re-oxidized by the photocatalyst to complete the catalytic cycle. epfl.chnih.gov This approach is valued for its high functional group tolerance and its applicability to both terminal and internal alkenes. epfl.chnih.gov A conceptually distinct strategy involves the direct insertion of a nitrogen atom into the carbon-carbon double bond via an aza-allenium intermediate, which can be subsequently converted to various nitrogen-containing products. chemrxiv.orgchemrxiv.org

Targeted Synthesis of Functionalized 4-Aminopiperidine (B84694) Units

The 4-aminopiperidine core is a crucial building block found in numerous bioactive compounds. nih.gov Efficient methods for its synthesis are therefore of high importance. A common and practical approach starts from isonipecotate, where alkylation at the 4-position of the piperidine ring can introduce various substituents. nih.gov A subsequent Curtius rearrangement serves as the key step to install the 4-amino group. nih.gov This methodology provides a facile route to 4-substituted-4-aminopiperidine derivatives, avoiding the use of toxic reagents like diethylaluminum cyanide. nih.gov

Another strategy involves the chemoselective SN2-Ar amination of cyanuric chloride. researchgate.net This process can be used to attach 4-aminopiperidine units to a central triazine core, creating potential dendritic building blocks. The synthesis involves a sequence of Boc-protection of the 4-aminopiperidine, amination of the cyanuric chloride, and final deprotection to yield the desired structure. researchgate.net 4-Aminopiperidine itself is a reactant used in the synthesis of various inhibitors, including those for kinases and epoxide hydrolase.

Enantioselective and Diastereoselective Routes to Chiral 4-Aminopiperidines

The biological activity of piperidine-containing drugs is often dependent on their stereochemistry. Consequently, the development of enantioselective and diastereoselective synthetic routes is a major focus of research. nih.gov Asymmetric hydrogenation (AH) of prochiral substrates like imines, enamines, and N-heteroaromatic compounds using transition metal catalysts is a powerful tool for accessing chiral amines. nih.govnih.govacs.org

A facile approach for preparing cis-3-methyl-4-aminopiperidine derivatives involves the regioselective ring-opening of an N-benzyl-3-methyl-3,4-epoxy-piperidine intermediate. researchgate.net This method allows for the synthesis of a series of cis-3-methyl-4-amino and amido piperidine compounds. researchgate.net Chemo-enzymatic methods have also proven highly effective. A one-pot amine oxidase/ene-imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines with excellent enantiomeric excess (≥94% ee). nih.gov This method has been applied to the synthesis of key intermediates for drugs like Niraparib. nih.gov

Copper-catalyzed reductive couplings offer another route. For example, the enantio- and diastereoselective Cu-catalyzed reductive coupling of imines and allenamides can produce orthogonally protected chiral aminopiperidine derivatives, which are valuable intermediates for NK-1 inhibitors. acs.org

| Method | Catalyst/Enzyme | Substrate | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Asymmetric Reductive Heck | Rh-catalyst | Aryl boronic acids and pyridine carboxylate | 3-Substituted tetrahydropyridines | High yield and excellent ee | acs.org |

| Chemo-enzymatic Cascade | Amine Oxidase (AmOx) / Ene-Imine Reductase (EneIRED) | N-substituted tetrahydropyridines | 3- and 3,4-substituted piperidines | ≥94% ee | nih.gov |

| Asymmetric Hydrogenation | Iridium / SIPHOS-family ligands | 3,4-dihydroisoquinolines | Tetrahydroisoquinolines (THIQs) | Good to excellent ee | nih.gov |

| Cu-Catalyzed Reductive Coupling | (PCy₃)Cu-catalyst | Imines and allenamides | Chiral aminopiperidine synthons | Single stereoisomer | acs.org |

Preparation of Substituted 4-Aminopiperidine Building Blocks

The synthesis of a diverse library of substituted 4-aminopiperidine building blocks is essential for structure-activity relationship (SAR) studies in drug discovery. kcl.ac.ukrsc.org The aza-Michael reaction is an atom-efficient method for accessing these important scaffolds. kcl.ac.uk For instance, a one-pot oxidation-cyclization using manganese dioxide can prepare a range of N-substituted 4-piperidones from divinyl ketones, which serve as precursors to substituted aminopiperidines. kcl.ac.uk

Alkylation of isonipecotate is a key method for introducing substituents at the 4-position of the piperidine ring before converting the ester to an amine. nih.gov Furthermore, the regioselective alkylation at the 3-position of the piperidine ring can be achieved by converting piperidine to N-chloropiperidine, followed by dehydrohalogenation to form Δ¹-piperideine. odu.edu This enamine can then be deprotonated to form an enamide anion, which is alkylated with an appropriate alkyl halide. odu.edu The development of such building blocks is crucial for creating novel analogs of existing drugs. kcl.ac.uknih.gov

Integration of the 3-Methyl-2-pyridyl Moiety onto the Piperidine Scaffold

The final stage in synthesizing the target compound involves forming the C-N bond between the piperidine nitrogen and the 3-methyl-2-pyridyl group. This step is often challenging due to the "2-pyridyl problem," where the nitrogen atom of the pyridine ring can coordinate to the metal catalyst, hindering the desired reaction. nih.govnih.gov

Cross-Coupling and N-Alkylation Strategies for Pyridyl-Piperidine Linkage

Traditional N-alkylation methods can be used to form the pyridyl-piperidine linkage. These reactions typically involve treating the piperidine with an alkylating agent, such as an alkyl halide, in the presence of a base like K₂CO₃ in a solvent like DMF. researchgate.net For the specific target, this would involve reacting 4-aminopiperidine with a 2-halo-3-methylpyridine.

More sophisticated methods rely on transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. However, the direct coupling of 2-pyridyl substrates is notoriously difficult. nih.gov To overcome the kinetic competition from in situ decomposition, a slow-release strategy using air-stable 2-pyridyl MIDA boronates has been developed. nih.gov While somewhat effective with activated aryl chlorides, this method initially struggled with deactivated partners. nih.gov Further optimization, including the use of additives like diethanolamine (B148213) (DEA) and copper(I) salts, has significantly improved yields for these challenging couplings. nih.gov The mechanism is believed to involve an initial C-B to C-Cu transmetalation to form a 2-pyridyl copper intermediate, which then undergoes transmetalation with the palladium(II) catalyst. nih.gov

| Catalyst System | Boron Reagent | Additive(s) | Key Feature | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ / SPhos | 2-Pyridyl MIDA boronate | K₃PO₄, Cu(OAc)₂, Isopropyl alcohol | Effective for activated aryl chlorides | nih.gov |

| Pd₂(dba)₃ / SPhos | 2-Pyridyl MIDA boronate | K₃PO₄, CuI, Diethanolamine (DEA) | Overcomes challenges with deactivated aryl halides, providing high yields (e.g., 94%) | nih.gov |

The Negishi cross-coupling is another powerful tool for preparing bi-aryl systems containing pyridine. orgsyn.org This reaction uses pyridyl zinc halides, which can be prepared via transmetalation from pyridyl lithium or direct reaction with activated zinc, and couples them with various halo-heterocycles under palladium catalysis. orgsyn.org

Regioselective Functionalization of the Pyridine Nucleus for Derivatization

The synthesis of derivatives of 4-amino-1-(3-methyl-2-pyridyl)piperidine often requires precise modification of the pyridine ring. The inherent electronic properties of the pyridine nucleus, particularly its electron-deficient nature, can make direct functionalization challenging. However, advanced methodologies enable the regioselective introduction of substituents, which is crucial for developing structure-activity relationships in drug discovery programs. nih.gov

Strategies for functionalizing the pyridine core can be broadly categorized into:

Directed Ortho-Metalation (DoM): This technique utilizes a directing group on the pyridine ring to guide a metalating agent (typically an organolithium reagent) to an adjacent position. For instance, in the synthesis of related substituted pyridines, an isonicotinic acid derivative can direct lithiation to a specific ortho position. mdpi.com While direct application to 2-amino-3-methylpyridine (B33374) precursors can be complex due to the multiple directing influences and potential for side reactions, this strategy remains a powerful tool for achieving regiocontrol.

Halogen-Metal Exchange: Pyridines bearing halogen substituents are versatile intermediates. A halogen atom can be selectively exchanged for a metal (e.g., lithium or magnesium), creating a nucleophilic organometallic species that can react with various electrophiles. Research on trihalogenated pyridines has demonstrated that the position of the exchange is influenced by the type of halogen and the reaction conditions, allowing for the targeted functionalization at either the C4 or C5 position of a 2-chloropyridine (B119429) scaffold. mdpi.com This approach provides an orthogonal handle for introducing diversity into the pyridine moiety.

Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium- or copper-catalyzed reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, are indispensable for pyridine functionalization. These methods allow for the formation of C-C and C-N bonds at specific positions, often starting from a halogenated pyridine precursor like 2-chloro-3-methylpyridine (B94477). The functionalization of 2-methylazaarenes via C(sp³)–H activation at the methyl group represents another modern approach to derivatization. acs.org

The choice of strategy depends on the desired substitution pattern and the compatibility of functional groups. For the synthesis of congeners of this compound, a common precursor would be a functionalized 2-chloro-3-methylpyridine or 2-amino-3-methylpyridine, which can then be coupled with the 4-aminopiperidine fragment.

Table 1: Comparison of Regioselective Functionalization Strategies for Pyridine Derivatives

| Methodology | Key Features | Typical Precursor | Common Reagents | Ref. |

|---|---|---|---|---|

| Directed Ortho-Metalation | High regioselectivity at position ortho to a directing group. | Pyridine with a directing group (e.g., -COOH, -CONR₂) | Organolithium reagents (n-BuLi, LDA), LiTMP | mdpi.com |

| Halogen-Metal Exchange | Creates a nucleophilic site at the former halogen position. | Halogenated pyridine (e.g., bromo- or iodo-pyridine) | Organolithium reagents, Grignard reagents (i-PrMgCl) | mdpi.com |

| Cross-Coupling Reactions | Forms C-C, C-N, or C-O bonds at specific sites. | Halogenated or boronic acid-substituted pyridines | Palladium or copper catalysts, ligands, bases | youtube.com |

| C-H Activation | Direct functionalization of C-H bonds, avoiding pre-functionalized substrates. | Substituted pyridines (e.g., 2-alkylpyridines) | Transition metal catalysts (Pd, Rh, Ru) | acs.org |

Comprehensive Synthetic Case Studies for this compound

Multi-Component and Convergent Synthetic Sequences

A representative convergent synthesis would involve:

Preparation of the Pyridine Fragment: Starting from commercially available 2-amino-3-methylpyridine or 2-chloro-3-methylpyridine. sigmaaldrich.comnih.gov

Preparation of the Piperidine Fragment: Synthesis of a protected 4-aminopiperidine, such as tert-butyl piperidin-4-ylcarbamate, often starting from N-Boc-4-piperidone via reductive amination. google.com

Coupling Step: The key bond-forming reaction is typically a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination. In an SNAr reaction, 2-chloro-3-methylpyridine reacts with the primary amine of the piperidine fragment, often under thermal conditions or with base catalysis. The Buchwald-Hartwig reaction offers a milder, palladium-catalyzed alternative that is highly efficient for coupling aryl halides with amines.

While true multi-component reactions (MCRs) for this specific target are not widely reported, related piperidine structures have been assembled using such methods. For instance, the generation of a 3,4-piperidyne intermediate, a highly reactive species, allows for its in-situ trapping with various nucleophiles and cycloaddition partners to rapidly construct functionalized piperidine scaffolds. nih.gov This demonstrates the potential for developing novel, efficient routes based on MCR principles.

Table 2: Example of a Convergent Synthetic Route

| Step | Reactant 1 | Reactant 2 | Reaction Type | Product |

|---|---|---|---|---|

| 1 | 2-Chloro-3-methylpyridine | 4-Amino-1-Boc-piperidine | Buchwald-Hartwig Amination | 1-Boc-4-((3-methylpyridin-2-yl)amino)piperidine |

| 2 | 1-Boc-4-((3-methylpyridin-2-yl)amino)piperidine | Trifluoroacetic Acid (TFA) | Boc Deprotection | This compound |

Exploration of Sustainable and Scalable Synthetic Methodologies

For the large-scale production required for pharmaceutical applications, synthetic routes must be both sustainable and scalable. This involves optimizing reactions to reduce waste, use safer reagents, and ensure process robustness.

Key considerations for a scalable synthesis include:

Catalytic Hydrogenation: The reduction of a pyridine ring to a piperidine is a common transformation in related syntheses. mdpi.com Using catalytic hydrogenation with heterogeneous catalysts (e.g., Pt/C, Rh/C) is a green and scalable method compared to stoichiometric metal hydrides. This is particularly relevant when synthesizing the piperidine core from a pyridine precursor.

Continuous Flow Processing: Reductive amination, a key step in preparing the 4-aminopiperidine core, can be performed under continuous flow conditions. A patent describes the continuous production of 4-amino-2,2,6,6-tetramethylpiperidine (B32359) by reacting the corresponding ketone with ammonia and hydrogen over a fixed-bed catalyst. google.com This approach offers superior control over reaction parameters, improved safety, and higher throughput compared to batch processing.

A scalable synthesis of this compound would likely favor a robust coupling method like SNAr over palladium-catalyzed reactions to avoid the cost and challenges of removing residual heavy metals. Furthermore, process optimization would focus on using solvents with better environmental profiles and designing crystallizations that ensure high product purity without the need for chromatography. A patented process for a related pyridone derivative highlights the use of autoclaves for high-temperature reactions with simple reagents like KOH in methanol, demonstrating a focus on robust, scalable conditions. google.com

Derivatives and Structure Activity Relationship Sar Studies Centered on the 4 Aminopiperidine Pyridine Scaffold

Systematic Chemical Space Exploration of 4-Aminopiperidine (B84694) Derivatives

The systematic exploration of the chemical space around the 4-aminopiperidine scaffold involves the synthesis and evaluation of extensive libraries of related compounds. nih.govmdpi.com This approach allows researchers to methodically probe the effects of different functional groups and structural changes on the molecule's biological activity. nih.gov For instance, a library of over 30 distinct 4-aminopiperidines was synthesized through the reductive amination of N-substituted 4-piperidone (B1582916) derivatives to investigate their potential as antifungal agents. mdpi.com Such broad explorations aim to identify functionalities and linkers that are well-tolerated and contribute positively to the desired biological effect. nih.gov These campaigns often involve a multi-step process, beginning with a wide-ranging exploration of various analogs, followed by more focused optimization of promising hits. nih.gov

Electronic and Steric Effects of Substituents on Reactivity and Biological Activity

The electronic properties and steric bulk of substituents introduced onto the 4-aminopiperidine-pyridine scaffold play a critical role in determining both chemical reactivity and biological function. nih.govacs.org

Electronic Effects: The addition of electron-withdrawing or electron-donating groups can significantly alter the charge distribution within the molecule, influencing its interaction with biological targets. Studies on related scaffolds have shown that electron-withdrawing groups, such as chloro (Cl), trifluoromethyl (CF3), and fluoro (F), on an attached phenyl ring can increase biological activity, with the potency order observed as Cl > CF3 > F. researchgate.net Conversely, electron-donating groups on the same moiety tended to decrease activity. researchgate.net In other cases, replacing a substituent with more electron-rich groups resulted in compounds with comparable selectivity ranges. nih.gov

Steric Effects: The size and shape of substituents (steric effects) are crucial for ensuring a proper fit within the binding pocket of a target protein. The introduction of bulky substituents can sometimes be detrimental; for example, a sulfo group has been shown to prevent the acylation of sterically hindered amines. mdpi.com However, in other contexts, larger, lipophilic substituents, such as a tert-butyl group, have led to high selectivity for their intended target, in this case, Protein Kinase B (PKB). acs.org This selectivity was attributed to the larger group interacting poorly with a related kinase (PKA) while still binding effectively to PKB. acs.org The flexibility of linkers connecting different parts of the molecule can also help to avoid the negative steric hindrance of bulky groups. acs.org

| Substituent Modification | Observation | Reference |

| Electronic Effects | ||

| Electron-withdrawing groups (Cl, CF3, F) on phenyl ring | Increased activity (Order: Cl > CF3 > F) | researchgate.net |

| Electron-donating groups on phenyl ring | Decreased activity | researchgate.net |

| Electron-rich substituents (e.g., on a benzyl (B1604629) analogue) | Maintained selectivity range | nih.gov |

| Steric Effects | ||

| Large, lipophilic tert-butyl group | High selectivity for PKB over PKA | acs.org |

| Increased lipophilicity of benzyl group | Reduced inhibitory activity against PKA | acs.org |

| Bulky sulfo group | Prevented acylation of sterically hindered amines | mdpi.com |

| Flexible linkers | Can avoid steric hindrance of bulky substituents | acs.org |

Stereochemical Considerations and Impact of Chiral Centers on Molecular Function

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of molecular function. The introduction of a chiral center—a carbon atom bonded to four different groups—results in the formation of enantiomers, which are non-superimposable mirror images. libretexts.org The presence of even a single asymmetric carbon is sufficient to make the entire molecule chiral. libretexts.org

In the context of 4-aminopiperidine derivatives, stereochemistry can have a profound impact on biological activity. The separation of diastereomers (stereoisomers that are not mirror images) is a critical step in medicinal chemistry campaigns, as different stereoisomers can exhibit vastly different pharmacological profiles. nih.gov For instance, research on inhibitors of hepatitis C virus proliferation highlighted the importance of separating cis- and trans-diastereomers, although in some cases, the final products were inseparable under the tested purification conditions. nih.gov The controlled, stereoselective synthesis of piperidines is therefore a key goal to ensure that only the desired, most active isomer is produced. mdpi.com

A stereogenic element is a feature within a molecule where the interchange of two attached groups leads to a different stereoisomer. libretexts.org Asymmetric carbons are common chiral stereogenic centers, and their careful introduction and control are paramount in modern drug design. libretexts.orgnih.gov

Structural Modifications of the Piperidine (B6355638) Ring

Altering the structure of the piperidine ring itself is a key strategy for optimizing the properties of the 4-aminopiperidine-pyridine scaffold. These modifications can range from changing the ring size to adding various functional groups at different positions. beilstein-journals.orgnih.gov

One approach involves expanding the ring, for example, creating perhydroazepine analogues from the 4-(propananilido)piperidine series. nih.gov This modification was undertaken to assess the impact on analgesic activity and physical dependence capacity, revealing that the ring-expanded versions generally retained high potency. nih.gov Another strategy is the creation of spirocyclic systems, where a second ring shares a single atom with the piperidine core. The synthesis of a spirocyclic analogue of the DPP-4 inhibitor Alogliptin was pursued to study how this structural change would affect the molecule's interaction with its target enzyme. beilstein-journals.org

Introduction and Manipulation of Additional Stereogenic Elements

The deliberate introduction of new stereogenic centers onto the piperidine ring is a sophisticated method for refining a molecule's interaction with its biological target. researchgate.netnih.gov A stereogenic center is any point in a molecule that, when atoms or groups connected to it are swapped, gives rise to a stereoisomer. vaia.com

A facile method for preparing cis-3-methyl-4-aminopiperidine derivatives demonstrates the introduction of an additional alkyl group to the piperidine ring, which can be important for biological activity by reducing the number of possible conformations the molecule can adopt. researchgate.net The creation of stereogenic centers is a foundational strategy in the synthesis of new chiral molecules. nih.gov This often involves looking for carbon atoms that can be substituted with four different groups, thereby creating a new chiral center. vaia.com The development of methods for the diastereoselective synthesis of substituted piperidines allows for the creation of stereogenic centers with a specific, predefined three-dimensional arrangement. nih.gov

Strategic Functionalization of the Piperidine Core (e.g., Fluorination, Alkyl/Aryl Substitution)

Strategic functionalization involves adding specific chemical groups to the piperidine core to modulate its properties. This includes the introduction of fluorine atoms, alkyl groups, or aryl groups. nih.govnih.gov

Fluorination: The incorporation of fluorine into piperidine scaffolds is an area of significant potential, as fluorine can alter a molecule's metabolic stability, binding affinity, and other key properties. nih.gov A one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) process has been developed for the highly diastereoselective synthesis of various substituted all-cis-(multi)fluorinated piperidines from fluoropyridine precursors. nih.gov This method has been successfully used to create fluorinated analogues of Boc-protected 4-aminopiperidine, a common building block in pharmaceuticals. nih.gov

Alkyl/Aryl Substitution: The addition of alkyl or aryl groups can also significantly impact activity. The introduction of a methyl group to the piperidine ring is one such modification. researchgate.net Furthermore, extensive SAR studies have been conducted on the 4-position of the piperidine ring, exploring the effects of substituents like benzyl groups. nih.gov These studies have shown that lipophilic substituents at this position can influence selectivity between related protein targets. nih.govacs.org

| Modification Type | Example | Outcome/Significance | Reference |

| Ring Expansion | Perhydroazepine analogues | Retained high analgesic potency | nih.gov |

| Spirocyclization | Spirocyclic ring on piperidine | Studied effect on enzyme interaction | beilstein-journals.org |

| Fluorination | all-cis-(multi)fluorinated piperidines | Highly diastereoselective synthesis achieved | nih.gov |

| Alkylation | cis-3-methyl-4-aminopiperidine | Introduction of a new stereogenic center | researchgate.net |

| Arylation | 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | Optimization of lipophilic substitution for selectivity | nih.gov |

Structural Modifications of the Pyridine (B92270) Moiety

Studies on pyripyropene A, a potent enzyme inhibitor, demonstrated that replacing the pyridine-pyrone moiety with other aromatic or heteroaromatic rings led to a dramatic decrease in inhibitory activity, highlighting the importance of this specific part of the molecule. nih.gov In another series of compounds, N-pyridylamides of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide, modifications involved creating derivatives with methyl groups at different positions on the pyridine ring (e.g., N-(5-methylpyridin-2-yl) and N-(4-methylpyridin-2-yl)). mdpi.com These changes influenced the relative orientation of the benzothiazine and pyridine fragments, which in turn correlated with the observed analgesic and anti-inflammatory activity. mdpi.com Such studies underscore the sensitivity of biological activity to even minor structural changes on the pyridine ring.

Bioisosteric Replacements and Analog Design for Enhanced Properties

Bioisosteric replacement is a cornerstone of medicinal chemistry, aiming to improve a molecule's properties by substituting one atom or group with another that has similar physical or chemical characteristics. cambridgemedchemconsulting.com For the 4-amino-1-(3-methyl-2-pyridyl)piperidine scaffold, bioisosteric modifications can be envisioned at several positions to enhance desired properties while mitigating undesirable ones.

One common strategy involves the replacement of the pyridine ring with other heterocyclic systems. For instance, exchanging the pyridine for a pyrimidine (B1678525) or a pyrazine (B50134) can alter the compound's hydrogen bonding capacity, polarity, and metabolic stability. Research on related scaffolds has shown that such replacements can significantly impact biological activity. For example, in a series of protein kinase B (PKB) inhibitors, replacing a pyrrolo[2,3-d]pyrimidine with a 7-azaindole (B17877) altered the preferred conformation of the attached piperidine ring, thereby affecting selectivity. nih.gov This highlights the subtle interplay between the core heterocyclic system and its substituents.

Another avenue for analog design is the modification of the 4-amino group on the piperidine ring. Acylation or alkylation of this group can profoundly influence the compound's interaction with its biological target. Studies on other 4-aminopiperidine-containing molecules have demonstrated that the nature and size of the substituent on the 4-amino group are critical for activity. For example, in a series of antifungal agents, N-alkylation of the 4-amino group with long alkyl chains, such as a dodecyl group, was found to be highly beneficial for activity.

The following table illustrates potential bioisosteric replacements for the this compound scaffold and their predicted impact on the molecule's properties, based on established medicinal chemistry principles.

| Original Group | Bioisosteric Replacement | Potential Impact on Properties |

| Pyridine Ring | Pyrimidine, Pyrazine | Altered hydrogen bonding, polarity, and metabolic stability |

| 4-Amino Group | Amide, Sulfonamide | Modified hydrogen bonding and lipophilicity |

| 3-Methyl Group | Chloro, Fluoro | Changes in electronic properties and steric profile |

It is important to note that while these replacements are rationalized based on known bioisosteric principles, their actual effect on the biological activity of this compound would need to be confirmed through empirical testing.

Elucidating the Influence of Methyl Substitution on Pyridine Ring Characteristics

The position of the methyl group on the pyridine ring in this compound is a critical determinant of the molecule's electronic and steric properties. The methyl group, being an electron-donating group, increases the electron density of the pyridine ring, which can influence its pKa and interaction with biological targets.

The following table summarizes the potential effects of methyl substitution at different positions on the pyridine ring, drawing parallels from general principles of pyridine chemistry.

| Methyl Position | Predicted Electronic Effect | Predicted Steric Effect | Potential Impact on Binding |

| 3-Position | Increased electron density on the ring | Steric hindrance near the piperidine linkage | May influence the preferred conformation and interaction with the target |

| 4-Position | Increased electron density, potential for enhanced pi-stacking | Less direct steric impact on the piperidine linkage | Could alter binding through electronic and hydrophobic interactions |

| 5-Position | Moderate increase in electron density | Minimal steric clash with the piperidine | May have a more subtle effect on overall conformation and binding |

| 6-Position | Increased electron density, significant steric hindrance | Strong steric clash with the piperidine nitrogen | Likely to significantly alter the conformation and potentially hinder binding |

The 3-methyl substitution in the parent compound thus represents a specific balance of electronic and steric factors that can be fine-tuned in derivative design.

Linker Region Chemistry and Scaffold Optimization

Design and Synthesis of Diverse Linkers Between Piperidine and Pyridine

While this compound features a direct C-N bond between the two heterocyclic rings, the introduction of a linker can provide access to new chemical space and improved properties. The design and synthesis of diverse linkers, such as amides, ethers, or alkyl chains, can alter the distance and flexibility between the two key pharmacophoric elements.

Research on other bicyclic systems has shown that linker modification is a powerful strategy. For instance, in a series of PKB inhibitors, varying the linker between a 4-aminopiperidine and a 4-chlorophenyl group from an ether to an amide significantly impacted selectivity. acs.org The more rigid amide linker was found to be beneficial for retaining activity. acs.org

The synthesis of such linkers typically involves multi-step sequences. For example, to introduce an amide linker, one might start with a protected 4-aminopiperidine and a suitable carboxylic acid-functionalized pyridine, followed by amide coupling and deprotection. A general synthetic approach for introducing a linker could involve the reductive amination of a protected 4-oxopiperidine with a pyridine-containing amine. nih.gov

The table below presents some potential linker strategies and their rationale for the 4-aminopiperidine-pyridine scaffold.

| Linker Type | Rationale for Introduction | General Synthetic Approach |

| Amide | Introduce rigidity, potential for new hydrogen bond interactions | Amide coupling of a pyridine carboxylic acid with 4-aminopiperidine |

| Ether | Increase flexibility compared to a direct bond | Williamson ether synthesis between a hydroxypyridine and a piperidine derivative |

| Alkyl Chain | Increase lipophilicity and explore different spatial arrangements | Reductive amination or alkylation of 4-aminopiperidine with a pyridine aldehyde or halide |

Rational Design Principles for Scaffold Derivatization

The rational design of derivatives of this compound should be guided by a clear understanding of the desired therapeutic target and the application of established medicinal chemistry principles. Scaffold derivatization can be approached through several strategies, including structure-based design, pharmacophore modeling, and property-based design.

Structure-based design, when a crystal structure of the target protein is available, allows for the design of derivatives that can form specific, favorable interactions with the binding site. For example, if a hydrophobic pocket is identified near the 3-methyl group, analogs with larger alkyl groups at this position could be synthesized to enhance binding affinity.

Pharmacophore modeling can be used in the absence of a target structure. This involves identifying the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) responsible for biological activity and designing new molecules that retain this pharmacophore while having improved properties.

Property-based design focuses on optimizing the physicochemical properties of the molecule, such as solubility, permeability, and metabolic stability, to ensure good oral bioavailability and a favorable pharmacokinetic profile. This might involve introducing polar groups to increase solubility or blocking sites of metabolism.

A key aspect of rational design is the iterative process of design, synthesis, and testing. The biological data from each round of analogs provides valuable feedback for the next design cycle, leading to a progressive optimization of the lead compound.

Analytical and Characterization Methodologies in Contemporary Chemical Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary toolset for elucidating the intricate three-dimensional architecture of molecules. By probing the interactions of molecules with electromagnetic radiation, chemists can map out the connectivity of atoms, identify functional groups, and confirm molecular mass.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic compounds in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

For 4-amino-1-(3-methyl-2-pyridyl)piperidine, the ¹H NMR spectrum would be expected to show distinct signals for each unique proton. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region (typically δ 6.5-8.5 ppm), with their specific shifts and coupling patterns revealing their positions relative to the nitrogen atom and the methyl group. The methyl group on the pyridine ring would produce a singlet at approximately δ 2.2-2.5 ppm. The protons on the piperidine (B6355638) ring would exhibit more complex signals, with the protons adjacent to the nitrogen (N-CH₂) appearing further downfield than the others. The proton on the carbon bearing the amino group (CH-NH₂) would likely appear as a multiplet.

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment. The pyridine ring carbons would resonate in the aromatic region (δ 110-160 ppm), while the piperidine ring carbons would be found in the aliphatic region (δ 20-60 ppm). The chemical shifts can be predicted based on established data for substituted piperidines and pyridines. google.com For example, in related piperidine derivatives, the carbons adjacent to the ring nitrogen typically appear around δ 50-55 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on spectral data for analogous structures like 2-amino-3-methylpyridine (B33374) and various substituted piperidines. google.comchemicalbook.comnih.gov

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Pyridine-CH (C4', C5', C6') | 6.5 - 8.2 (multiplets) | 110 - 158 |

| Pyridine-CH₃ | ~2.3 (singlet) | ~18 |

| Piperidine-CH₂ (axial/equatorial at C2, C6) | ~3.8 - 4.0 (multiplet) | ~53 |

| Piperidine-CH₂ (axial/equatorial at C3, C5) | ~1.6 - 2.1 (multiplets) | ~32 |

| Piperidine-CH (at C4) | ~2.8 - 3.0 (multiplet) | ~48 |

| Amine-NH₂ | Variable, broad singlet | N/A |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The FT-IR spectrum of this compound would display several characteristic absorption bands. The N-H stretching of the primary amine group (-NH₂) is expected to appear as two distinct peaks in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the methyl and piperidine methylene (B1212753) groups would be observed just below 3000 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the methyl-substituted pyridine ring would generate a series of sharp bands in the 1400-1600 cm⁻¹ range. bldpharm.com The C-N stretching vibrations for both the aryl-amine and alkyl-amine bonds would be found in the fingerprint region, typically between 1200 and 1350 cm⁻¹. Data from the NIST database for similar structures like piperidine confirms the presence of strong C-H and N-H vibrations in these regions. nist.gov

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound Frequencies are based on typical values for the respective functional groups and data from related compounds. bldpharm.comnist.gov

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (typically two bands) |

| C-H Stretch (sp³) | Piperidine Ring, Methyl Group | 2850 - 3000 |

| C-H Stretch (sp²) | Pyridine Ring | 3000 - 3100 |

| C=C and C=N Stretch | Pyridine Ring | 1400 - 1600 |

| N-H Bend | Primary Amine (-NH₂) | 1590 - 1650 |

| C-N Stretch | Aryl-N and Alkyl-N | 1200 - 1350 |

Mass spectrometry (MS) is a destructive analytical technique that provides critical information about a molecule's mass and, by extension, its elemental composition and structure. For this compound, the molecular formula is C₁₁H₁₇N₃, corresponding to a monoisotopic mass of approximately 191.14 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 191. Subsequent fragmentation would likely involve characteristic losses. For instance, cleavage of the piperidine ring and loss of the aminopyridyl or piperidinyl fragments are common pathways. High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition by measuring the mass-to-charge ratio to a very high degree of accuracy, which is essential for distinguishing between compounds with the same nominal mass. For example, a study on other complex piperidine derivatives used HRMS to confirm calculated masses to within a few parts per million (ppm). nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

| Analysis | Predicted Value | Information Obtained |

|---|---|---|

| Molecular Formula | C₁₁H₁₇N₃ | Elemental Composition |

| Monoisotopic Mass | 191.1422 g/mol | Exact Molecular Weight |

| HRMS (M+H)⁺ | 192.1495 | Confirmation of Elemental Composition |

| Potential Fragment (m/z) | 175 | Loss of NH₂ |

| Potential Fragment (m/z) | 93 | [3-methyl-2-aminopyridine] fragment |

| Potential Fragment (m/z) | 98 | [4-aminopiperidine] fragment |

Chromatographic Separation and Purity Assessment

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of a chemical compound and for monitoring the progress of a chemical reaction. For a polar, basic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

The analysis would likely use a C18 column, which has a nonpolar stationary phase. The mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of an acid modifier such as trifluoroacetic acid (TFA) or formic acid. The acid serves to protonate the basic amine groups, ensuring sharp, symmetrical peaks and reproducible retention times. The compound's purity is determined by integrating the area of its peak and comparing it to the total area of all peaks in the chromatogram, typically detected by a UV detector set at a wavelength where the pyridine ring absorbs strongly (e.g., 254 nm).

Table 4: Typical RP-HPLC Parameters for Analysis of this compound Parameters are based on standard methods for analyzing similar basic heterocyclic compounds. google.com

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 5% to 95% B over 10-15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient or 30-40 °C |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or one of its salts can be grown, this technique can provide unambiguous proof of its molecular connectivity, conformation, and intermolecular interactions.

Table 5: Information Obtainable from Single-Crystal X-ray Analysis

| Structural Parameter | Significance |

|---|---|

| Unit Cell Dimensions | Defines the basic repeating unit of the crystal. |

| Space Group | Describes the symmetry elements within the crystal. |

| Bond Lengths & Angles | Confirms atomic connectivity and geometry. |

| Torsion Angles | Defines the conformation of the piperidine ring and substituent orientation. |

| Hydrogen Bonding Network | Details the key intermolecular interactions governing the solid-state structure. |

| Crystal Packing | Shows how individual molecules are arranged in the crystal lattice. |

Complementary Computational and Theoretical Chemistry Methods

In modern chemical and pharmaceutical research, computational and theoretical methods serve as indispensable tools that complement experimental studies. researchgate.netrsc.org These in silico approaches provide deep insights into molecular properties, behavior, and interactions at an atomic level, guiding experimental design and accelerating the discovery process. For a molecule such as this compound, these methods are crucial for understanding its fundamental characteristics, from electronic structure and reactivity to its potential as a scaffold in drug design. Theoretical calculations allow for the prediction of properties that can be challenging to measure experimentally and offer a framework for interpreting complex analytical data. nih.govgoogle.com

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) has become a primary quantum chemical method for investigating the electronic properties of molecular systems. researchgate.net It offers a balance between computational cost and accuracy, making it suitable for molecules of the size and complexity of this compound. By approximating the many-electron wavefunction using electron density, DFT facilitates the calculation of molecular geometries, energies, and a host of electronic and spectroscopic properties. researchgate.net

Electronic Structure and Reactivity: DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are used to optimize the molecular geometry and determine its electronic ground state. researchgate.netresearchgate.net From this, critical electronic parameters can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. nih.gov These calculations reveal sites susceptible to electrophilic or nucleophilic attack, guiding the synthesis of derivatives. researchgate.net Natural Bond Orbital (NBO) analysis can also be performed to understand intramolecular charge transfer and hyperconjugative interactions. researchgate.net

The following table illustrates typical global reactivity descriptors that can be calculated using DFT, based on findings for structurally related aminopiperidine molecules. researchgate.net

| Descriptor | Formula | Significance |

| HOMO Energy | EHOMO | Correlates with Ionization Potential (I ≈ -EHOMO); indicates electron-donating ability. |

| LUMO Energy | ELUMO | Correlates with Electron Affinity (A ≈ -ELUMO); indicates electron-accepting ability. |

| Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Electronegativity | χ = -(ELUMO + EHOMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Chemical Softness | S = 1/η | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index | ω = χ²/2η | Measures the propensity to accept electrons. |

This interactive table provides an overview of key reactivity parameters derived from DFT calculations.

Spectroscopic Predictions: DFT is a powerful tool for predicting and interpreting vibrational and nuclear magnetic resonance (NMR) spectra. nih.gov Calculated harmonic vibrational frequencies can be compared with experimental data from FTIR and FT-Raman spectroscopy to confirm structural assignments of fundamental modes. researchgate.netnih.gov The Potential Energy Distribution (PED) analysis is often used to make unambiguous assignments for each vibrational mode. nih.gov

Furthermore, NMR chemical shifts (¹H and ¹³C) can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. researchgate.netnih.gov These theoretical predictions are invaluable for interpreting complex experimental spectra and confirming the constitution of this compound and its derivatives. researchgate.net

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Interactions

While DFT provides electronic insights, molecular modeling and dynamics simulations are essential for understanding the three-dimensional structure, conformational flexibility, and intermolecular interactions of this compound.

Conformational Analysis: The piperidine ring, a core component of the molecule, typically adopts a low-energy chair conformation. researchgate.net However, the substituents on the ring introduce significant conformational complexity. For this compound, key conformational questions include:

The orientation of the 4-amino group, which can be in either an axial or equatorial position.

The torsional angle and rotational barrier around the N1(piperidine)-C2(pyridine) bond, which dictates the relative orientation of the two heterocyclic rings.

The inversion of the piperidine ring nitrogen.

The table below summarizes key dihedral angles that would be the focus of conformational analysis for this molecule.

| Dihedral Angle | Atoms Involved | Significance |

| Piperidine Ring Puckering | e.g., C2-N1-C6-C5 | Defines the chair, boat, or twist-boat conformation of the piperidine ring. |

| Amino Group Orientation | N1-C4-C(NH₂) | Determines if the amino group is in an axial or equatorial position, impacting steric hindrance and hydrogen bonding capability. |

| Pyridine-Piperidine Linkage | C3(py)-C2(py)-N1(pip)-C2(pip) | Controls the spatial relationship between the pyridine and piperidine rings, affecting the molecule's overall 3D shape. |

This interactive table highlights the critical torsional angles for conformational studies.

Interactions: Molecular dynamics (MD) simulations can model the behavior of the molecule over time, providing insights into its flexibility and interactions with its environment, such as solvent molecules or biological macromolecules. In drug discovery contexts, molecular docking, a form of molecular modeling, is used to predict how a ligand like this compound might bind to a protein target. nih.gov For instance, studies on similar 4-aminopiperidine (B84694) scaffolds have shown that the amino group can form critical hydrogen bonds with protein residues like glutamic acid, while the aromatic portion fits into lipophilic pockets. nih.gov These simulations are vital for understanding the structural basis of molecular recognition.

Chemogenomics and Machine Learning Approaches in Scaffold Design

The 4-amino-1-(pyridyl)piperidine core represents a "privileged scaffold," a molecular framework that is recurrent in biologically active compounds. mdpi.com Chemogenomics and machine learning are increasingly being applied to explore the chemical space around such scaffolds to design novel compounds with desired properties.

Chemogenomics and Scaffold Hopping: Chemogenomics aims to systematically map the interactions between a large set of chemical compounds and biological targets. In this context, the 4-amino-1-(pyridyl)piperidine scaffold can be used as a starting point for library design. Computational techniques such as "scaffold hopping" or "bioisosteric replacement" can be used to find alternative core structures that retain the key pharmacophoric features while potentially improving properties like potency or selectivity. nih.gov Computer-assisted molecular design workflows often involve generating virtual libraries of related compounds and screening them in silico against panels of biological targets. mdpi.comnih.gov

Machine Learning in Scaffold Optimization: Machine learning (ML) models can be trained on existing data to predict the biological activity or physicochemical properties of new, untested molecules. For a given scaffold, a Quantitative Structure-Activity Relationship (QSAR) model could be developed to correlate specific substitutions with changes in activity. By analyzing large datasets, ML algorithms can identify subtle patterns that are not obvious to a human researcher, thereby guiding the synthesis of more effective compounds. researchgate.net These approaches allow for the rapid, multi-parameter optimization of a lead scaffold, accelerating the journey from a chemical hit to a viable drug candidate.

Applications and Future Directions in Organic and Medicinal Chemistry Research

4-Amino-1-(3-methyl-2-pyridyl)piperidine as a Core Synthetic Synthon and Intermediate

This compound is a bifunctional molecule featuring a 4-aminopiperidine (B84694) core attached to a 3-methylpyridine (B133936) group. bldpharm.comchemicalbook.com This specific arrangement of atoms makes it a valuable synthon, or building block, in organic synthesis. Its commercial availability facilitates its use in research and development. bldpharm.comchemicalbook.comscbt.comalfa-chemistry.com The structure combines a nucleophilic secondary amine within the piperidine (B6355638) ring, a primary amino group at the 4-position, and a pyridyl moiety, offering multiple reaction sites for constructing more complex molecules.

While specific, publicly documented instances of this compound in the total synthesis of complex natural products are not extensively reported, the strategic importance of its structural components—the 4-aminopiperidine and pyridyl moieties—is well-established in pharmaceutical synthesis. Structurally related 4-aminopiperidine derivatives are crucial intermediates in the development of targeted therapies.

For instance, research into potent and selective inhibitors of Protein Kinase B (Akt), a key enzyme in cancer cell survival pathways, utilized a 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine scaffold. nih.govacs.org In these studies, the 4-aminopiperidine core served as a central anchor. The amino group was essential for interacting with key residues in the kinase's active site, such as glutamic acid, while the piperidine ring itself provided a rigid framework for orienting other substituents. nih.gov Although these inhibitors underwent further optimization to improve their metabolic stability and oral bioavailability by converting the amino group into a carboxamide, the initial discovery highlights the value of the 4-aminopiperidine core in generating lead compounds. nih.govacs.org The synthesis of these complex inhibitors demonstrates how a core like 4-aminopiperidine can be strategically elaborated to achieve desired biological activity and drug-like properties. nih.gov

The unique structure of this compound lends itself to applications as a specialized reagent. The basicity of the nitrogen atoms can be harnessed for catalysis, while the primary amine offers a handle for derivatization.

The broader class of piperidine derivatives is instrumental in various transformations. For example, piperidines are commonly formed through the hydrogenation of pyridine (B92270) precursors, a fundamental process in organic synthesis. nih.gov Modern methods utilize advanced catalytic systems, including ruthenium and nickel silicide catalysts, to achieve high stereoselectivity under various conditions. nih.gov Furthermore, chiral piperidine scaffolds are increasingly sought after for asymmetric synthesis, a critical technique in producing enantiomerically pure drugs. thieme-connect.comrsc.org The development of synthetic routes to chiral 4-amino-3-hydroxy piperidines underscores the demand for such specialized, stereochemically defined building blocks in pharmaceutical research. rsc.orgrsc.org

Broader Impact of Piperidine and Aminopiperidine Scaffolds in Novel Chemical Entity Discovery

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry. nih.govmdpi.com This designation is due to its frequent appearance in a wide range of biologically active compounds, including many approved drugs. nih.govresearchgate.net Its three-dimensional structure allows for the precise spatial arrangement of functional groups, facilitating optimal interactions with biological targets. thieme-connect.comresearchgate.net The aminopiperidine subclass, in particular, offers an additional vector for hydrogen bonding and salt bridge formation, enhancing binding affinity and specificity.

The aminopiperidine scaffold is a versatile template that can be systematically modified to optimize activity against specific biological targets. Structure-activity relationship (SAR) campaigns often focus on altering substituents on the piperidine ring or the amino group to enhance potency, selectivity, and pharmacokinetic properties. nih.govthieme-connect.com

A notable example is the optimization of inhibitors for the hepatitis C virus (HCV). A high-throughput phenotypic screen identified a 4-aminopiperidine (4AP) derivative as a potent inhibitor of HCV assembly. nih.gov Subsequent SAR studies led to derivatives with increased potency and improved metabolic profiles. nih.gov Similarly, in the development of Akt inhibitors, modifications to a 4-amino-4-benzylpiperidine core were explored to improve selectivity over related kinases like PKA. nih.gov Replacing the benzyl (B1604629) group with a carboxamide linker was a key optimization step that retained potency while improving oral bioavailability. nih.govacs.org The table below summarizes examples of how modifications to aminopiperidine scaffolds impact their biological activity.

| Target | Initial Scaffold | Modification | Result | Reference(s) |

| Protein Kinase B (Akt) | 4-amino-4-benzylpiperidine | Variation of linker to 4-carboxamide | Retained potency, improved oral bioavailability | nih.gov |

| Protein Kinase B (Akt) | 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | Substitution on the benzylamide ring (e.g., 2,4-dichloro) | Improved selectivity for PKB over PKA | nih.gov |

| Hepatitis C Virus (HCV) | 4-aminopiperidine (4AP) hit | SAR campaign on the 4AP series | Increased potency, reduced toxicity, improved ADME properties | nih.gov |

| OGG1 (8-Oxo-Guanine DNA Glycosylase 1) | N-piperidinyl-benzimidazolone | Addition of 4-halogen-substituted anilines | Preferred interaction and increased thermal stabilization | nih.gov |

This table is based on data presented in the referenced studies and is for illustrative purposes.

The discovery of novel chemical entities often begins with screening large collections of compounds, known as chemical libraries. lifechemicals.com These libraries are designed to cover a broad chemical space to maximize the chances of finding a "hit" against a new biological target or for a specific cellular phenotype. lifechemicals.comlifechemicals.com Piperidine and aminopiperidine scaffolds are valuable components of these libraries due to their proven drug-like characteristics. nih.govdut.ac.za

Phenotypic screening, which assesses a compound's effect on cell behavior or function without a preconceived target, has re-emerged as a powerful drug discovery strategy. lifechemicals.comnih.gov This approach led to the identification of 3,4-disubstituted piperidine derivatives that modulate macrophage polarization toward the M2 phenotype, offering a potential therapeutic strategy for multiple sclerosis. nih.gov The initial hits from such screens are often starting points for extensive medicinal chemistry efforts. nih.gov The use of diverse libraries in phenotypic screening is crucial for identifying novel scaffolds that can be developed into new therapeutics. lifechemicals.com

| Library Type | Description | Key Features | Reference(s) |